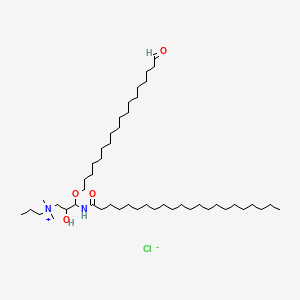

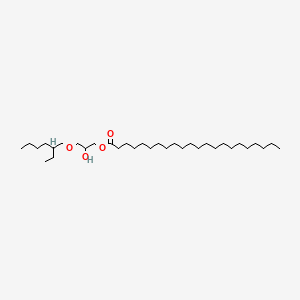

Ethylhexylglyceryl behenate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethylhexylglyceryl behenate is a compound widely used in the cosmetic industry. It is an ester formed from behenic acid (n-docosanoic acid) and ethylhexylglycerin. Behenic acid is a long-chain fatty acid, while ethylhexylglycerin is a derivative of glycerin. This compound is known for its emollient and emulsifying properties, making it a valuable ingredient in various skincare and cosmetic formulations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethylhexylglyceryl behenate is synthesized through an esterification reaction between behenic acid and ethylhexylglycerin. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted at elevated temperatures to achieve high yields. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions

Ethylhexylglyceryl behenate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bond in the presence of water, resulting in the formation of behenic acid and ethylhexylglycerin. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of different esters .

Common Reagents and Conditions

Hydrolysis: Water, acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)

Transesterification: Alcohols (e.g., methanol, ethanol), catalysts (e.g., sodium methoxide, sulfuric acid)

Major Products Formed

Hydrolysis: Behenic acid and ethylhexylglycerin

Transesterification: Various esters depending on the alcohol used in the reaction.

Applications De Recherche Scientifique

Ethylhexylglyceryl behenate has several applications in scientific research and industry:

Cosmetic Industry: Used as an emulsifier and emollient in skincare products, lotions, and creams. .

Pharmaceutical Industry: Utilized in the formulation of sustained-release tablets.

Biological Research: Investigated for its potential antimicrobial properties, making it a candidate for use in preservative formulations.

Mécanisme D'action

Ethylhexylglyceryl behenate exerts its effects primarily through its emulsifying and emollient properties. As an emulsifier, it reduces the interfacial tension between oil and water phases, allowing for the formation of stable emulsions. This is achieved through the amphiphilic nature of the molecule, which contains both hydrophilic and lipophilic components .

In terms of its emollient action, this compound forms a protective layer on the skin, reducing water loss and enhancing skin hydration. This helps to improve the overall texture and appearance of the skin .

Comparaison Avec Des Composés Similaires

Ethylhexylglyceryl behenate can be compared with other similar compounds such as glyceryl behenate and ethylhexylglycerin:

Glyceryl Behenate: Also an ester of behenic acid, but with glycerin instead of ethylhexylglycerin.

Ethylhexylglycerin: A derivative of glycerin, known for its antimicrobial properties.

This compound is unique in that it combines the beneficial properties of both behenic acid and ethylhexylglycerin, making it a versatile ingredient in various applications .

Propriétés

Numéro CAS |

66486-85-9 |

|---|---|

Formule moléculaire |

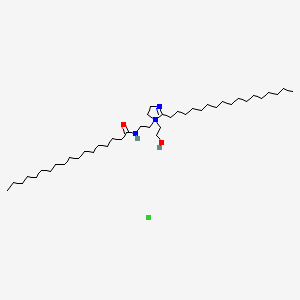

C33H66O4 |

Poids moléculaire |

526.9 g/mol |

Nom IUPAC |

[3-(2-ethylhexoxy)-2-hydroxypropyl] docosanoate |

InChI |

InChI=1S/C33H66O4/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-33(35)37-30-32(34)29-36-28-31(6-3)26-8-5-2/h31-32,34H,4-30H2,1-3H3 |

Clé InChI |

OTRUEIQBIGHSMI-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COCC(CC)CCCC)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.